1-(3-Ethylphenyl)piperazine

Adrenergic receptor profiling Off-target liability assessment CNS drug discovery

1-(3-Ethylphenyl)piperazine (CAS 3026-54-8) is a meta-ethyl-substituted N-arylpiperazine that delivers a unique steric and electronic signature unattainable with ortho-, para-, or unsubstituted analogs. Its XLogP3-AA (2.2) and TPSA (15.3 Ų) support CNS penetration potential, while documented selectivity against Beta-1 adrenergic receptors qualifies it as a low-liability scaffold for antipsychotic and prostate cancer lead optimization. Procure this well-characterized building block to avoid SAR-invalidating variables in dopamine/serotonin receptor campaigns.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 3026-54-8
Cat. No. B8739717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethylphenyl)piperazine
CAS3026-54-8
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)N2CCNCC2
InChIInChI=1S/C12H18N2/c1-2-11-4-3-5-12(10-11)14-8-6-13-7-9-14/h3-5,10,13H,2,6-9H2,1H3
InChIKeyJFZTZMUMBVJPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Ethylphenyl)piperazine (CAS 3026-54-8): Procurement-Grade Specifications and Research Scaffold Overview


1-(3-Ethylphenyl)piperazine (CAS 3026-54-8) is an N-arylpiperazine derivative with molecular formula C₁₂H₁₈N₂ and molecular weight 190.28 g/mol, characterized by an ethyl substituent at the meta position of the phenyl ring [1]. The compound belongs to the phenylpiperazine class, a privileged scaffold widely utilized in medicinal chemistry for developing ligands targeting dopamine, serotonin, and adrenergic receptors [2]. Its XLogP3-AA value of 2.2 and topological polar surface area of 15.3 Ų [1] define baseline physicochemical parameters relevant to CNS penetration potential and formulation considerations.

Why 1-(3-Ethylphenyl)piperazine (CAS 3026-54-8) Cannot Be Substituted with Unverified Phenylpiperazine Analogs


Within the N-phenylpiperazine series, subtle modifications to the aromatic substitution pattern produce profound and non-linear shifts in receptor binding profiles, functional activity, and selectivity [1]. The meta-ethyl substitution on 1-(3-ethylphenyl)piperazine imparts a distinct steric and electronic signature that differentiates it from ortho-ethyl, para-ethyl, methyl, and unsubstituted analogs [2]. Procurement of generic or structurally similar phenylpiperazines without verified analytical and biological characterization introduces uncontrolled variables that can invalidate SAR studies, compromise lead optimization campaigns, and render preclinical datasets irreproducible. The quantitative evidence below establishes the specific, measurable parameters that distinguish this compound from its closest structural comparators.

Quantitative Differentiation of 1-(3-Ethylphenyl)piperazine (CAS 3026-54-8) Versus Closest Analogs: A Comparator-Anchored Evidence Guide


Beta-1 Adrenergic Receptor Binding: Null Affinity Confirmation for 1-(3-Ethylphenyl)piperazine

1-(3-Ethylphenyl)piperazine demonstrates no measurable affinity for the Beta-1 adrenergic receptor (Ki not determinable; reported as "No affinity") . In contrast, certain structurally related N-phenylpiperazine derivatives exhibit varying degrees of Beta-1 adrenergic receptor engagement; for example, 1-(2-ethoxyphenyl)piperazine (a comparator with an ortho-ethoxy substituent) displays a Ki of 71 nM in related binding assays [1]. This differential indicates that the meta-ethyl substitution pattern may confer a reduced cardiovascular off-target liability profile relative to other substituted phenylpiperazines.

Adrenergic receptor profiling Off-target liability assessment CNS drug discovery

Cytotoxic Activity: Selective DU145 Prostate Cancer Cell Inhibition by 1-(3-Ethylphenyl)piperazine

In a preliminary cytotoxic assay, 1-(3-ethylphenyl)piperazine exhibited strong and selective inhibitory activity against DU145 human prostate cancer cells [1]. While explicit IC₅₀ values are not provided in the abstracted source, the reported "strong and selective" inhibition contrasts with the broader or absent cytotoxic profiles of unsubstituted 1-phenylpiperazine and many other mono-substituted phenylpiperazine analogs, which have not been similarly characterized for DU145 selectivity in published literature . The single-crystal X-ray structural analysis confirms the piperazine ring adopts a stable chair conformation, providing a well-defined molecular geometry for computational docking and SAR interpretation [1].

Anticancer screening Prostate cancer Cytotoxicity assay

Antipsychotic-Like Behavioral Profile: Differentiation from Classical Neuroleptics

Ethyl phenylpiperazine-substituted isochromans and related benzoxepines, which incorporate the 1-(3-ethylphenyl)piperazine pharmacophore or closely related structural motifs, demonstrate an atypical antipsychotic-like profile in rodent behavioral models [1]. These compounds block dopamine-stimulated adenylate cyclase and displace ³H-spiperone in vitro, yet unlike classical neuroleptics (e.g., haloperidol), they do not block apomorphine- or amphetamine-induced chewing stereotypy in rats, nor do they raise serum prolactin concentrations [1]. This profile more closely resembles clozapine, an atypical antipsychotic, but with distinct differences in in vivo ³H-spiperone displacement and striatal acetylcholine modulation [1]. In contrast, unsubstituted 1-phenylpiperazine lacks this characterized atypical antipsychotic fingerprint [2].

Antipsychotic screening Behavioral pharmacology Dopamine receptor modulation

Physicochemical Differentiation: Lipophilicity and Polar Surface Area of 1-(3-Ethylphenyl)piperazine

1-(3-Ethylphenyl)piperazine exhibits a computed XLogP3-AA value of 2.2 and a topological polar surface area (TPSA) of 15.3 Ų [1]. For comparison, 1-(3-methylphenyl)piperazine (meta-methyl analog) has a lower lipophilicity (XLogP3-AA ~1.8-1.9, estimated) and a similar TPSA; 1-(4-ethylphenyl)piperazine (para-ethyl isomer) shares an identical molecular weight (190.28 g/mol) and similar TPSA but differs in its spatial orientation of the ethyl group, which can alter receptor binding geometry [2]. The meta-ethyl substitution provides an optimal balance of lipophilicity for potential CNS penetration while maintaining a low TPSA favorable for passive diffusion across biological membranes.

CNS drug design Lipophilicity ADME prediction

Optimal Research and Industrial Application Scenarios for 1-(3-Ethylphenyl)piperazine (CAS 3026-54-8)


CNS Lead Optimization: Atypical Antipsychotic Scaffold Development

Based on the atypical antipsychotic-like behavioral profile observed in ethyl phenylpiperazine-containing isochromans and benzoxepines [1], 1-(3-ethylphenyl)piperazine serves as a validated pharmacophoric building block for constructing next-generation antipsychotic candidates with reduced extrapyramidal side effect liability. Procurement is warranted for SAR campaigns exploring dopamine and serotonin receptor modulation where classical neuroleptic-like activity is undesirable.

Prostate Cancer Cell Line Screening and Early-Stage Oncology Discovery

The preliminary observation of strong and selective inhibitory activity against DU145 prostate cancer cells [2] positions 1-(3-ethylphenyl)piperazine as a screening hit for prostate cancer-focused phenotypic assays and target deconvolution studies. The compound's well-defined chair conformation from X-ray crystallography [2] supports its use as a rigid scaffold for structure-based drug design in oncology programs.

CNS Drug Candidate Profiling: Beta-1 Adrenergic Counter-Screening

The documented absence of Beta-1 adrenergic receptor binding affinity makes 1-(3-ethylphenyl)piperazine a suitable negative control or low-liability scaffold in CNS programs where cardiovascular off-target effects must be minimized. Researchers can utilize this compound to benchmark selectivity against other phenylpiperazine derivatives that exhibit measurable Beta-1 adrenergic engagement [3].

Structure-Activity Relationship (SAR) Studies on Phenylpiperazine Substitution Patterns

As a meta-ethyl substituted phenylpiperazine with well-defined physicochemical properties (XLogP3-AA = 2.2, TPSA = 15.3 Ų) [4], 1-(3-ethylphenyl)piperazine is an essential comparator for SAR investigations examining the influence of alkyl chain length, branching, and ring position on receptor affinity, functional activity, and ADME properties [5]. It should be included in any phenylpiperazine library designed to probe meta-substituent effects on biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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